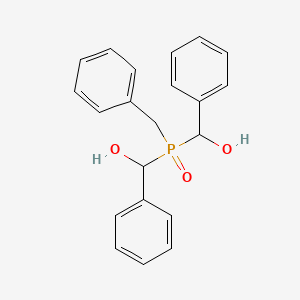
alpha,alpha'-((Phenylmethyl)phosphinylidene)bis(benzenemethanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol): is a complex organic compound with the molecular formula C21H21O3P and a molecular weight of 352.3634 g/mol This compound is characterized by the presence of a phosphinylidene group bonded to two benzenemethanol moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) typically involves the reaction of benzylphosphonic dichloride with benzenemethanol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the phosphinylidene group to a phosphine oxide or phosphine, depending on the reagents and conditions used.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Phosphine oxides or phosphines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or activators. They are also investigated for their interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound and its derivatives are studied for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities. Their ability to modulate specific biochemical pathways makes them candidates for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives.
作用機序
The mechanism of action of alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator by binding to the active sites of enzymes, thereby modulating their activity. The phosphinylidene group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other electrophilic species.
類似化合物との比較
Comparison:
- Uniqueness: alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) is unique due to the presence of the phosphinylidene group, which imparts distinct chemical reactivity and binding properties compared to other similar compounds.
- Chemical Properties: While tertiary phosphine oxides and phosphinates share some reactivity patterns, the specific arrangement of the phosphinylidene group in alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) provides unique steric and electronic effects that influence its behavior in chemical reactions .
特性
CAS番号 |
36871-68-8 |
|---|---|
分子式 |
C21H21O3P |
分子量 |
352.4 g/mol |
IUPAC名 |
[benzyl-[hydroxy(phenyl)methyl]phosphoryl]-phenylmethanol |
InChI |
InChI=1S/C21H21O3P/c22-20(18-12-6-2-7-13-18)25(24,16-17-10-4-1-5-11-17)21(23)19-14-8-3-9-15-19/h1-15,20-23H,16H2 |
InChIキー |
SKKGKCMFZMIDNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CP(=O)(C(C2=CC=CC=C2)O)C(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


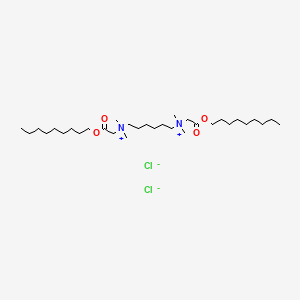
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
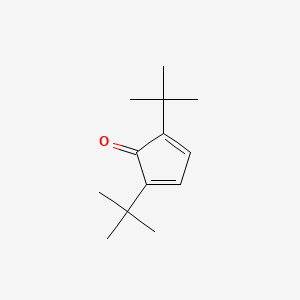
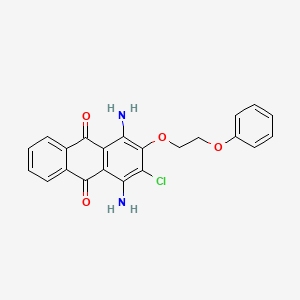

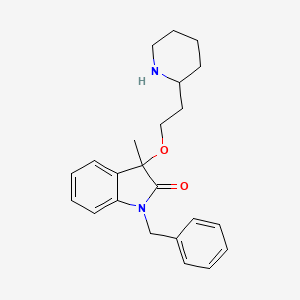
![2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13729857.png)


![Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-](/img/structure/B13729899.png)
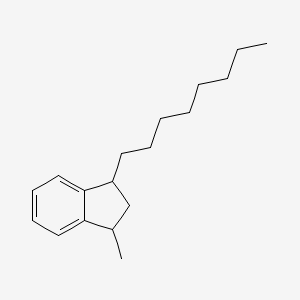

![{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)

